molecular formula C15H18N6O2 B5616454 5-[2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole

5-[2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole

Cat. No.: B5616454
M. Wt: 314.34 g/mol
InChI Key: ZSTRMFGVWRDQJA-UHFFFAOYSA-N
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Description

5-[2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of triazolopyrimidine and oxadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple nitrogen atoms within its structure suggests potential biological activity, making it a candidate for drug development and other scientific research.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

It is plausible that it interacts with its targets in a manner similar to other triazolo[1,5-a]pyrimidine derivatives . These compounds typically bind to their targets, inhibiting their function and leading to downstream effects.

Biochemical Pathways

Given the potential inhibition of cdk2, it could affect cell cycle regulation pathways . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cells.

Result of Action

If it does indeed inhibit cdk2, it could potentially lead to cell cycle arrest, preventing the proliferation of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate can yield triazolopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave irradiation and catalyst-free conditions has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered biological activities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with potential biological activities.

Scientific Research Applications

5-[2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Material Science: The compound’s unique structure can be explored for applications in material science, such as the development of new polymers or nanomaterials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole is unique due to the presence of both triazolopyrimidine and oxadiazole rings, which confer distinct chemical and biological properties. This combination of rings is less common and offers a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

5-[2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-9-12(10(2)21-15(18-9)16-8-17-21)3-4-13-19-14(20-23-13)11-5-6-22-7-11/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTRMFGVWRDQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CCC3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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